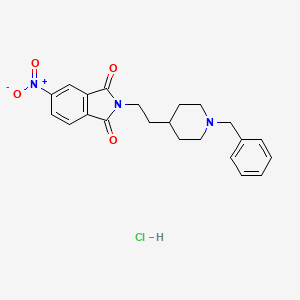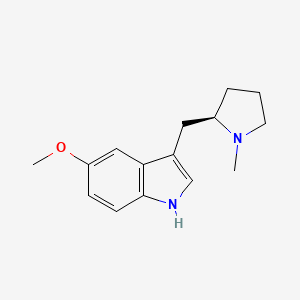
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is a complex organic compound with a diverse range of applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a nitro group, a piperidine ring, and an isoindole-dione core. These structural elements contribute to its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride involves several steps, typically starting with the preparation of the isoindole-dione core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other isoindole-dione derivatives and piperidine-containing molecules. Compared to these compounds, 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific structural features and the presence of both a nitro group and a piperidine ring. This combination of features contributes to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
113045-27-5 |
|---|---|
Molecular Formula |
C22H24ClN3O4 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[2-(1-benzylpiperidin-4-yl)ethyl]-5-nitroisoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c26-21-19-7-6-18(25(28)29)14-20(19)22(27)24(21)13-10-16-8-11-23(12-9-16)15-17-4-2-1-3-5-17;/h1-7,14,16H,8-13,15H2;1H |
InChI Key |
MAGNXZDCMHSBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)


![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)



![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)

![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)



